molecular formula C20H20BrNO3 B214343 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214343
M. Wt: 402.3 g/mol
InChI Key: JGJUOOFMLVJOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is complex and involves multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling molecules involved in oxidative stress, inflammation, and cell proliferation. It also modulates the expression of genes involved in these processes, leading to a reduction in cell damage and death.
Biochemical and Physiological Effects
5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxides, which are known to cause oxidative damage to cells and tissues. It also inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency, selectivity, and reproducibility. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the research on 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of new drugs and therapies based on its antioxidant, anti-inflammatory, and anticancer properties. Another area of interest is the study of its effects on different cell types and tissues, as well as its potential interactions with other drugs and compounds. Finally, further research is needed to elucidate the exact mechanism of action of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one and to identify new targets for its use in scientific research.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multistep procedure that requires specialized equipment and expertise. The most commonly used method involves the reaction of 5-bromo-3-hydroxy-1-methyl-indole-2,3-dione with 2,4,6-trimethylphenylacetic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled conditions of temperature, pressure, and stirring to ensure high yield and purity of the product.

Scientific Research Applications

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to have potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs and therapies.

properties

Product Name

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C20H20BrNO3

Molecular Weight

402.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C20H20BrNO3/c1-11-7-12(2)18(13(3)8-11)17(23)10-20(25)15-9-14(21)5-6-16(15)22(4)19(20)24/h5-9,25H,10H2,1-4H3

InChI Key

JGJUOOFMLVJOSG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)C)O)C

Origin of Product

United States

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